1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea
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Overview
Description
1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea is an organic compound that features a furan ring, a propyl chain, and a tolyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea typically involves the reaction of 1-(furan-3-yl)propan-2-amine with o-tolyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Possible applications in the development of organic semiconductors or polymers.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and urea linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Furan-3-yl)propan-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of an o-tolyl group.
1-(Furan-3-yl)propan-2-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
1-(Furan-3-yl)propan-2-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness: 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho position of the tolyl group may result in steric hindrance, affecting the compound’s interaction with other molecules.
Properties
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-5-3-4-6-14(11)17-15(18)16-12(2)9-13-7-8-19-10-13/h3-8,10,12H,9H2,1-2H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADZLIWGVGSQKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)CC2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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